molecular formula C24H28N2O3 B11388860 N-[4-(dimethylamino)benzyl]-3-methyl-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide

N-[4-(dimethylamino)benzyl]-3-methyl-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide

Cat. No.: B11388860
M. Wt: 392.5 g/mol
InChI Key: MKSFSVQOANECAL-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)benzyl]-3-methyl-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a dimethylamino group, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)benzyl]-3-methyl-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile. The tetrahydrofuran moiety is incorporated through a series of reactions involving the formation of a tetrahydrofuran ring from suitable precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)benzyl]-3-methyl-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the benzofuran core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Dimethylamine in the presence of a suitable base.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-(dimethylamino)benzyl]-3-methyl-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)benzyl]-3-methyl-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzofuran core can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide
  • N-[4-(dimethylamino)benzyl]-N-ethylamine
  • N-[4-(dimethylamino)benzyl]-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide

Uniqueness

N-[4-(dimethylamino)benzyl]-3-methyl-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core, a dimethylamino group, and a tetrahydrofuran moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H28N2O3/c1-17-21-8-4-5-9-22(21)29-23(17)24(27)26(16-20-7-6-14-28-20)15-18-10-12-19(13-11-18)25(2)3/h4-5,8-13,20H,6-7,14-16H2,1-3H3

InChI Key

MKSFSVQOANECAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)N(CC3CCCO3)CC4=CC=C(C=C4)N(C)C

Origin of Product

United States

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